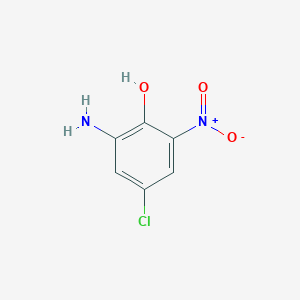






|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([OH:8])=[C:6]([N+:9]([O-:11])=[O:10])[CH:5]=[C:4]([Cl:12])[CH:3]=1.[C:13](OCC)(=[O:15])C>>[Cl:12][C:4]1[CH:5]=[C:6]([N+:9]([O-:11])=[O:10])[C:7]2[O:8][C:13](=[O:15])[NH:1][C:2]=2[CH:3]=1
|


|
Name
|
|
|
Quantity
|
188.6 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC(=CC(=C1O)[N+](=O)[O-])Cl
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
22.5 (± 2.5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was vigorously stirred during two hours, without the application
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
purge
|
|
Type
|
CUSTOM
|
|
Details
|
the optional present water was removed by azeotropic distillation of 250 ml of the solvent
|
|
Type
|
ADDITION
|
|
Details
|
224 g of carbonyldiimidazole was added as a slurry in 650 ml of ethyl acetate
|
|
Type
|
ADDITION
|
|
Details
|
An additional 100 ml of ethyl acetate was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
of cooling
|
|
Type
|
ADDITION
|
|
Details
|
1000 ml of water was added
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
DISTILLATION
|
|
Details
|
1450-1500 ml of ethyl acetate was distilled off at about 200 mBar and about 50° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 0-5° C.
|
|
Type
|
ADDITION
|
|
Details
|
225 ml of 36% HCl was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was cooled again to 0-5° C.
|
|
Type
|
STIRRING
|
|
Details
|
stirred at this temperature for 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with 400 ml of 1N HCl
|
|
Type
|
WASH
|
|
Details
|
washed twice with 500 ml of cold water and once with 500 ml of cold water/ethanol (4/1)
|
|
Type
|
CUSTOM
|
|
Details
|
dried at 50° C.
|
|
Type
|
CUSTOM
|
|
Details
|
till dry
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C=C(C2=C(NC(O2)=O)C1)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 99% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |